N~1~-Benzyl-N~2~-(butan-2-yl)ethane-1,2-diamine
Description
N¹-Benzyl-N²-(butan-2-yl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a benzyl group at the N¹ position and a sec-butyl group (butan-2-yl) at the N² position. This compound belongs to the class of unsymmetrical diamines, where the two amine groups are functionalized with distinct substituents.
Synthesis:
The compound can be synthesized via a two-step process:
Schiff base formation: Reacting ethylenediamine with benzaldehyde and butan-2-yl aldehyde to form an imine intermediate (N¹-benzylidene-N²-(butan-2-ylidene)ethane-1,2-diamine).
Reduction: Sodium borohydride (NaBH₄) reduces the imine bonds to yield the final diamine .
Properties
CAS No. |
62731-10-6 |
|---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N-benzyl-N'-butan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-3-12(2)15-10-9-14-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3 |
InChI Key |
XIUXAIMQYFFKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
N~1~-Benzyl-N~2~-(butan-2-yl)ethane-1,2-diamine, with the CAS number 62730-99-8, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 206.33 g/mol |
| LogP | 2.95 |
| PSA | 24.06 Ų |
Antimicrobial Activity
Research has indicated that derivatives of N-benzyl compounds exhibit significant antimicrobial properties. A study focusing on various N-benzyl derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines demonstrated effective activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium smegmatis. Notably, one compound in the series displayed potent antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR), suggesting a favorable safety profile for further development as an antimicrobial agent .
Case Study: Antimicrobial Efficacy
In a comparative study, the zone of inhibition for selected compounds was measured against standard antibiotics. The results showed that certain N-benzyl derivatives had diameters of inhibition comparable to or exceeding those of traditional antibiotics, indicating their potential as lead compounds for new antimicrobial therapies .
Anticancer Activity
The anticancer properties of N-benzyl-N-butylethane-1,2-diamine have also been explored. A synthesis study involving various benzyl and indole derivatives revealed that some compounds exhibited significant efficacy against ovarian cancer xenografts in nude mice. Specifically, one derivative demonstrated complete tumor growth suppression at tested concentrations .
Table: Anticancer Activity Summary
| Compound | Cancer Type | Efficacy (%) |
|---|---|---|
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer | 100.0 ± 0.3 |
| N-benzyl derivatives | Various Tumors | Variable |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-benzyl compounds. Modifications at the benzyl or butyl positions can significantly influence their efficacy and selectivity against target pathogens or cancer cells. For instance, altering substituents on the benzene ring has been shown to enhance antimicrobial potency while reducing cytotoxicity to mammalian cells .
Comparison with Similar Compounds
Comparison with Similar Ethane-1,2-diamine Derivatives
Key Observations :
- Symmetry : Bis-substituted derivatives (e.g., N,N′-diphenyl or bis-benzyl) exhibit higher symmetry, simplifying crystallization and spectral analysis .
- Steric Effects : Bulky substituents (e.g., adamantyl in SQ109) hinder coordination but enhance membrane permeability in antimicrobial applications .
- Synthetic Flexibility : Schiff base reduction (common for benzyl/alkyl derivatives) offers modularity, while direct alkylation is preferred for aryl groups .
Physicochemical and Functional Properties
Table 2: Comparative Properties
Key Findings :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N¹-Benzyl-N²-(butan-2-yl)ethane-1,2-diamine, and how is purity confirmed?
- Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, benzylamine derivatives are reacted with butan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine. Purity is confirmed using HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C peaks for benzyl protons at δ 7.2–7.4 ppm and butan-2-yl methyl groups at δ 0.9–1.2 ppm). Crystallography (via SHELX programs) can resolve stereochemistry .
Q. What spectroscopic and computational methods are used to characterize this compound?
- Answer :
- Spectroscopy : ¹H NMR (amide proton shifts at δ 2.6–3.1 ppm), FT-IR (N-H stretching ~3300 cm⁻¹), and mass spectrometry (m/z ~220–230 for molecular ion).
- Computational : DFT calculations (B3LYP/6-31G*) predict bond angles and electrostatic potential surfaces. PubChem-derived InChI keys (e.g., HVDSACFDLJOIPQ-UHFFFAOYSA-N) aid in database alignment .
Advanced Research Questions
Q. How do reaction parameters (temperature, solvent, catalyst) influence the yield and selectivity of N¹-Benzyl-N²-(butan-2-yl)ethane-1,2-diamine synthesis?
- Answer :
- Temperature : Elevated temperatures (>80°C) risk side reactions (e.g., over-alkylation); optimal range: 50–70°C.
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while EtOH may protonate amines, reducing reactivity.
- Catalyst : Pd/C or Raney Ni improves reductive amination efficiency (yield increases from 60% to 85%). Selectivity for the butan-2-yl group is confirmed via GC-MS .
Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?
- Answer : Contradictions arise from assay variability (e.g., cell line specificity). Cross-validation methods include:
- Dose-response curves : EC₅₀ values for neuroprotection (e.g., 10 µM in neuronal cultures) vs. cytotoxicity (IC₅₀ > 50 µM in HepG2 cells).
- Target profiling : Kinase inhibition assays (e.g., IC₅₀ for GSK-3β: 2.3 µM) and ROS scavenging assays (e.g., 75% reduction at 20 µM) clarify mechanisms .
Q. How does stereochemistry at the ethane-1,2-diamine backbone impact ligand-receptor interactions?
- Answer : The (R)-configuration enhances binding to G-protein-coupled receptors (e.g., 5-HT₆, Kd = 12 nM vs. 45 nM for (S)-isomer). Molecular docking (AutoDock Vina) shows hydrogen bonding between the benzyl group and Tyr₄₅₆ residue. Racemic mixtures require chiral HPLC (Chiralpak AD-H column) for resolution .
Methodological Challenges
Q. What experimental approaches validate the compound’s role as a bidentate ligand in coordination chemistry?
- Answer :
- UV-Vis titration : Chelation with Co(II) (λmax shift from 510 nm to 550 nm).
- X-ray crystallography : Structure refinement (SHELXL) confirms octahedral geometry with two N-donor sites (bond lengths: Co-N = 1.94 Å) .
Q. How are structure-activity relationships (SARs) analyzed for fluorinated analogs of this compound?
- Answer : Fluorine substitution at the benzyl ring (e.g., 3,5-difluoro) increases lipophilicity (logP from 2.1 to 2.8) and blood-brain barrier penetration (PAMPA assay). Comparative SAR tables:
| Substituent | logP | IC₅₀ (µM) |
|---|---|---|
| H | 2.1 | 15.2 |
| 3,5-F₂ | 2.8 | 8.7 |
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental data?
- Answer : Molecular dynamics simulations (GROMACS) may underestimate hydrogen-bonding capacity. Experimental logS values (-3.2) vs. predicted (-2.1) highlight discrepancies. Adjusting force fields (OPLS-AA) improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
